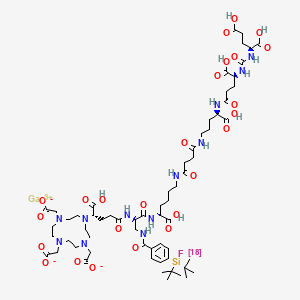

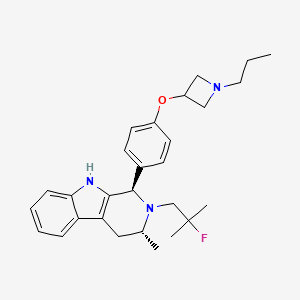

![molecular formula C25H33NO7 B10861043 [(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B10861043.png)

[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] (2R)-2-amino-3-methylbutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

WBC100, également connu sous le nom de 14-D-Valine-TPL, est un dégradeur de colle moléculaire puissant, sélectif et actif par voie orale qui cible la protéine c-Myc. Il est principalement utilisé dans la recherche axée sur les tumeurs surexprimant c-Myc. Le composé dégrade sélectivement la protéine c-Myc par le biais de la voie du protéasome 26S médiée par l'ubiquitine E3 ligase CHIP, ce qui conduit à l'apoptose des cellules cancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de WBC100 implique plusieurs étapes, y compris l'incorporation de la 14-D-Valine dans la structure moléculaire. Les voies de synthèse et les conditions de réaction spécifiques sont exclusives et ne sont pas divulguées publiquement. On sait que le composé est synthétisé pour obtenir une pureté et une puissance élevées .

Méthodes de production industrielle : La production industrielle de WBC100 est effectuée dans des conditions strictes pour garantir la cohérence et la qualité. Le composé est produit sous forme solide et peut être reconstitué dans du diméthylsulfoxyde (DMSO) à des fins de recherche. Le processus de production implique des mesures de contrôle de la qualité rigoureuses pour maintenir l'efficacité et la sécurité du composé .

Analyse Des Réactions Chimiques

Types de réactions : WBC100 subit principalement des réactions de dégradation ciblant la protéine c-Myc. Il n'a pas d'impact significatif sur d'autres protéines telles que XPB, Rpb1 et STAT3 .

Réactifs et conditions courants : La dégradation de c-Myc par WBC100 est facilitée par l'ubiquitine E3 ligase CHIP et la voie du protéasome 26S. Le composé est efficace à des concentrations nanomolaires, avec des valeurs de CI50 de 61, 17 et 16 nanomolaires pour les cellules cancéreuses surexprimant c-Myc .

Principaux produits formés : Le principal produit formé à partir de la réaction de WBC100 avec c-Myc est la protéine c-Myc dégradée, ce qui conduit à l'apoptose des cellules cancéreuses .

Applications de la recherche scientifique

WBC100 a des applications significatives dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Il est utilisé pour étudier les mécanismes de dégradation de c-Myc et ses effets sur les cellules cancéreuses. Le composé a montré une efficacité dans la régression de multiples tumeurs létales surexprimant c-Myc, y compris la leucémie aiguë myéloïde, le cancer du pancréas et le cancer de l'estomac . En outre, WBC100 est évalué dans des essais cliniques pour son utilisation potentielle dans le traitement des tumeurs solides avancées .

Mécanisme d'action

WBC100 exerce ses effets en dégradant sélectivement la protéine c-Myc par le biais de la voie du protéasome 26S médiée par l'ubiquitine E3 ligase CHIP. Le composé se lie aux régions de signal de localisation nucléaire de c-Myc, ce qui conduit à sa dégradation et à l'apoptose subséquente des cellules cancéreuses . Ce mécanisme est distinct des autres inhibiteurs de c-Myc, ce qui fait de WBC100 un outil unique et précieux dans la recherche sur le cancer .

Applications De Recherche Scientifique

WBC100 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the mechanisms of c-Myc degradation and its effects on cancer cells. The compound has shown efficacy in regressing multiple lethal c-Myc overexpressing tumors, including acute myeloid leukemia, pancreatic cancer, and gastric cancer . Additionally, WBC100 is being evaluated in clinical trials for its potential use in treating advanced solid tumors .

Mécanisme D'action

WBC100 exerts its effects by selectively degrading the c-Myc protein through the ubiquitin E3 ligase CHIP mediated 26S proteasome pathway. The compound binds to the nuclear localization signal regions of c-Myc, leading to its degradation and subsequent apoptosis of cancer cells . This mechanism is distinct from other c-Myc inhibitors, making WBC100 a unique and valuable tool in cancer research .

Comparaison Avec Des Composés Similaires

Composés similaires :

- COTI-2 : Un médicament réactivateur du p53 mutant qui dégrade également la protéine c-Myc dans les cellules cancéreuses du sein .

- TAK-931 : Un inhibiteur sélectif de CDC7 oral avec une activité antitumorale .

- WZ-2-033 : Un nouvel inhibiteur de STAT3 qui tue efficacement les cellules cancéreuses surexprimant c-Myc .

Unicité de WBC100 : WBC100 est unique dans sa dégradation sélective de la protéine c-Myc par le biais de la voie du protéasome 26S médiée par l'ubiquitine E3 ligase CHIP. Contrairement aux autres composés, WBC100 cible spécifiquement les régions de signal de localisation nucléaire de c-Myc, ce qui conduit à sa dégradation efficace et à l'apoptose des cellules cancéreuses. Cette spécificité et cette puissance font de WBC100 un composé précieux dans la recherche sur le cancer .

Propriétés

Formule moléculaire |

C25H33NO7 |

|---|---|

Poids moléculaire |

459.5 g/mol |

Nom IUPAC |

[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] (2R)-2-amino-3-methylbutanoate |

InChI |

InChI=1S/C25H33NO7/c1-10(2)16(26)20(28)30-21-23(11(3)4)17(32-23)18-25(33-18)22(5)7-6-12-13(9-29-19(12)27)14(22)8-15-24(21,25)31-15/h10-11,14-18,21H,6-9,26H2,1-5H3/t14-,15-,16+,17-,18-,21+,22-,23-,24+,25+/m0/s1 |

Clé InChI |

OWLJDBBFRJXPGM-VBIGTWTASA-N |

SMILES isomérique |

CC(C)[C@H](C(=O)O[C@H]1[C@@]23[C@@H](O2)C[C@H]4C5=C(CC[C@@]4([C@]36[C@@H](O6)[C@H]7[C@@]1(O7)C(C)C)C)C(=O)OC5)N |

SMILES canonique |

CC(C)C(C(=O)OC1C23C(O2)CC4C5=C(CCC4(C36C(O6)C7C1(O7)C(C)C)C)C(=O)OC5)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

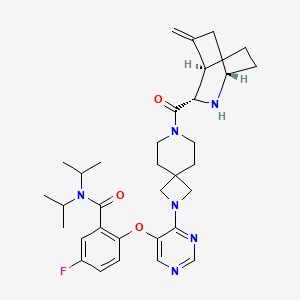

![(2R)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;oxalic acid](/img/structure/B10860979.png)

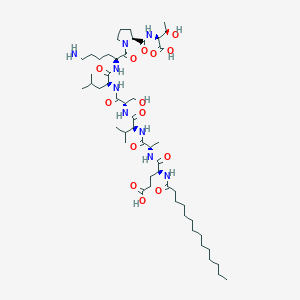

![(3S,6S,14S)-6-acetamido-N-[1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-(2-methylpropyl)-2,5,8-trioxo-1,4,9-triazacyclotetradecane-14-carboxamide](/img/structure/B10860991.png)

![N-[(4-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B10861000.png)

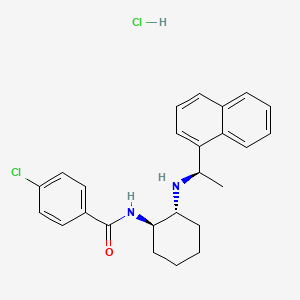

![2-[3-[1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide;hydrochloride](/img/structure/B10861031.png)